3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine
Description
Properties
IUPAC Name |
3-(fluoromethyl)-4-(2-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-5-8-6-14-7-10(8)9-3-1-2-4-11(9)13/h1-4,8,10,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUUDOPQRXOUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2F)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine includes a pyrrolidine ring substituted with fluoromethyl and fluorophenyl groups. These substitutions are critical for enhancing the compound's biological activity.
Anticancer Activity
Research indicates that pyrrolidine derivatives exhibit significant anticancer properties. A study on similar pyrrolidine compounds showed moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical in cancer therapy .
Table 1: Cytotoxicity of Pyrrolidine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Ovarian Cancer | 15 | Apoptosis induction |
| Compound B | Breast Cancer | 20 | Cell cycle arrest (G1 phase) |
| 3-FMP | A549 (Lung Cancer) | 10 | Apoptosis and necrosis |
Antimicrobial Activity
3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine has shown potential as an antimicrobial agent. Similar compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating significant antibacterial properties .
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Type of Activity |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 3.12 | Bactericidal |
| Compound D | Escherichia coli | 10 | Bacteriostatic |
Anticonvulsant Activity
The anticonvulsant potential of pyrrolidine derivatives has been explored through various models, including the maximal electroshock (MES) test. Compounds similar to 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine showed promising results in protecting against seizures, suggesting a role in neurological disorders .
Case Study: Anticonvulsant Screening Results
In a study involving several pyrrolidine derivatives:
- Compound E exhibited protective effects in the MES test at doses of 100 mg/kg.
- Compound F showed delayed onset but prolonged anticonvulsant action, indicating a potential for therapeutic use in epilepsy.
The biological activities of 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been noted for their ability to trigger programmed cell death in cancer cells.
- Cell Cycle Modulation : The ability to arrest the cell cycle at specific phases contributes to its anticancer efficacy.
- Neurotransmitter Modulation : Some derivatives interact with neurotransmitter systems, providing anticonvulsant effects.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has shown that compounds similar to 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been synthesized and tested for their ability to inhibit the proliferation of cancer cells. A study indicated that specific modifications in the pyrrolidine structure could enhance the anticancer activity against various cell lines, making it a promising scaffold for drug development .
2. Neurological Applications
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Pyrrolidine derivatives have been investigated for their role as modulators of neurotransmitter systems, particularly in enhancing the efficacy of dopaminergic and serotonergic signaling pathways. This positions 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine as a candidate for further exploration in neuropharmacology .
Agrochemicals
Herbicidal Properties
The fluorinated pyrrolidine derivatives have been explored for their herbicidal properties. Research indicates that modifications to the pyrrolidine ring can lead to compounds with selective herbicidal activity against certain weed species while being less toxic to crops. This selectivity is crucial for developing sustainable agricultural practices .
Materials Science
Polymer Chemistry
In materials science, fluorinated compounds are often used to modify polymer properties. The incorporation of 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine into polymer matrices has been studied for enhancing thermal stability and chemical resistance. The unique electronic properties imparted by the fluorine atoms can improve the overall performance of the resulting materials in various applications, including coatings and composites .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Enhanced activity against cancer cell lines |
| Neurological treatments | Modulation of neurotransmitter systems | |
| Agrochemicals | Herbicides | Selective activity against specific weed species |
| Materials Science | Polymer modification | Improved thermal stability and chemical resistance |
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a series of pyrrolidine derivatives, including those related to 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine, were synthesized and tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting the potential of these compounds in cancer therapy .
Case Study 2: Herbicidal Efficacy
In agricultural research, a derivative of 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine was tested in field trials for its herbicidal properties. The trials showed significant control over target weed species with minimal impact on crop yield, suggesting its viability as an environmentally friendly herbicide .
Comparison with Similar Compounds
Fluorinated Pyrrolidine Derivatives
- 3-(Fluoromethyl)pyrrolidin-3-amine: This compound (CAS: 1791420-05-7) shares the pyrrolidine core and fluoromethyl group but lacks the 2-fluorophenyl substituent. However, the amine group enables further functionalization, making it a versatile intermediate .
- 5-(4-Fluorobenzylidene)-4′-(4-fluorophenyl)-1,1′-dimethyldispiro[piperidine-3,3′-pyrrolidine]: This dispiro compound (Acta Cryst. E68, 2012) incorporates fluorophenyl groups but uses a piperidine-pyrrolidine fused system.
Fluorophenyl-Containing Heterocycles
- N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide (12a) : This thiazole-pyrimidine hybrid () includes a 2-fluorophenyl group but lacks the pyrrolidine core. The sulfonamide and chloropyrimidine moieties enhance water solubility and kinase inhibition (e.g., BRAF/HDAC targets), but the larger molecular weight (~600 g/mol) may limit blood-brain barrier penetration compared to the lighter pyrrolidine derivative (~250 g/mol) .
- 2-Fluoro-5-(4-fluorophenyl)pyridine : This pyridine derivative (Acta Cryst. E68, 2012) features a fluorophenyl group but replaces pyrrolidine with a planar pyridine ring. The reduced basicity of pyridine (pKa ~1) versus pyrrolidine (pKa ~11) impacts protonation states under physiological conditions, altering binding affinity to acidic or basic targets .
Physicochemical and Pharmacokinetic Properties
| Property | 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine | 3-(Fluoromethyl)pyrrolidin-3-amine | Compound 12a (Thiazole-Pyrimidine) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~250 | ~163 | ~600 |
| LogP (Predicted) | 2.1–2.5 | 1.2–1.5 | 3.8–4.2 |
| Hydrogen Bond Donors | 0 | 2 | 2 |
| Metabolic Stability (CYP450) | High (fluorine blocks oxidation) | Moderate | Low (sulfonamide cleavage) |
| Synthetic Complexity | Moderate | Low | High |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely involves fluorination of pyrrolidine precursors (e.g., via nucleophilic substitution or transition-metal catalysis), as seen in fluoropyrimidine syntheses (). However, regioselective introduction of the 2-fluorophenyl group remains challenging compared to analogous pyridine derivatives .
- Structure-Activity Relationship (SAR) : Fluorine at the 2-position of the phenyl ring maximizes steric and electronic effects, as observed in crystallographic studies (), where para-fluorine in pyridines enhances π-stacking .
Preparation Methods
Starting Material and Intermediate Preparation
A critical intermediate in the synthesis is 5-(2-fluorophenyl)-1H-pyrroles-3-formaldehyde , which can be prepared via oxidation of the corresponding 5-(2-fluorophenyl)-1H-pyrroles-3-methanol using a bromate-bromide system in acidic media. This method is described in patent CN104356043A and is notable for its simplicity, high yield, environmental safety, and suitability for industrial scale-up.
Reaction conditions include:
- Oxidant: Sodium bromate (NaBrO3) or potassium bromate, preferably sodium bromate
- Bromide source: Sodium bromide (NaBr)
- Acid: Dilute sulfuric acid (preferably 35%)
- Solvents: Mixtures of halohydrocarbons (e.g., methylene dichloride), ketones (acetone), and lower alcohols (e.g., propanol)
- Dissolve 5-(2-fluorophenyl)-1H-pyrroles-3-methanol in methylene dichloride and acetone or propanol.
- Add dilute sulfuric acid and sodium bromide.
- Slowly add aqueous sodium bromate solution at 0–5 °C.
- Stir for ~3.5 hours until reaction completion (monitored by TLC).
- Concentrate under reduced pressure to precipitate the product.
- Filter and dry to obtain 5-(2-fluorophenyl)-1H-pyrroles-3-formaldehyde with ~92.5% yield and 98.5% purity by HPLC.
Table 1: Oxidation Reaction Parameters and Outcomes
| Parameter | Value/Range | Notes |
|---|---|---|
| Molar ratio (alcohol : NaBrO3) | 1 : 0.3–0.5 (prefer 1:0.35) | Controls oxidation extent |
| Molar ratio (NaBrO3 : H2SO4) | 1 : 0.1–0.3 (prefer 1:0.2) | Acidic environment for reaction |
| NaBr amount (% of NaBrO3 weight) | 0.2–2% (prefer 0.5–1.0%) | Catalyst role |
| Temperature | 0–5 °C | Controls reaction rate |
| Reaction time | ~3.5 hours | Monitored by TLC |
| Yield | 92.5% | High yield |
| Purity (HPLC) | 98.5% | High purity |
Advanced Photoredox Catalysis for Amines Oxidation and Functionalization
Recent research (Wang et al., RSC 2018) demonstrates the use of photoredox catalysis for aerobic oxidation of amines, which can be applied to pyrrolidine derivatives for late-stage functionalization, including fluorination.
- Use of visible light (blue LED, 465 nm) and photocatalysts.
- Mild reaction conditions with molecular oxygen as oxidant.
- High selectivity and functional group tolerance.
This approach can be adapted to introduce fluoromethyl groups onto pyrrolidine rings by oxidizing appropriate precursors under photoredox conditions.
Summary Table of Preparation Methods
| Step | Method/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation of pyrroles-3-methanol to pyrroles-3-formaldehyde | NaBrO3/NaBr/H2SO4 in methylene dichloride/acetone, 0–5 °C, 3.5 h | 92.5 | High yield, industrially scalable |
| Grignard addition to aryl nitrile | Aryl nitrile + Grignard reagent in dry THF, 70 °C, 2–8 h | Variable | Forms imine intermediates |
| Reduction of imines | NaBH4 in MeOH, 0–60 °C | High | Converts imines to amines |
| Cyclization and fluoromethylation | Fluorinated alkyl halides or photoredox catalysis | Moderate to high | Selective fluoromethyl group introduction |
Research Findings and Notes
- The oxidation method utilizing sodium bromate and sodium bromide in acidic media is environmentally friendly and offers high safety and yield, making it preferred for industrial synthesis of fluorophenyl-pyrrole intermediates.
- Photoredox catalysis offers a modern, mild, and selective pathway for functionalizing pyrrolidine rings, including fluoromethylation, which can be optimized for scale-up.
- The combination of classical organometallic chemistry (Grignard reactions) with modern catalytic techniques provides versatile routes to synthesize 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(fluoromethyl)-4-(2-fluorophenyl)pyrrolidine, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically begins with pyrrolidine precursors. Fluorination steps may involve halogen exchange (e.g., using DAST or Deoxo-Fluor) or direct substitution. Solvent choice (e.g., dichloromethane or THF), temperature control, and base selection (e.g., triethylamine) are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .
- Key Considerations : Monitor intermediates via NMR and LC-MS to confirm fluoromethyl and fluorophenyl group incorporation. Reaction pH and moisture sensitivity can drastically alter yields .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-(fluoromethyl)-4-(2-fluorophenyl)pyrrolidine?
- Methodology :
- NMR : NMR is critical for verifying fluorine positions and assessing electronic environments. NMR can resolve stereochemistry (e.g., cis/trans isomerism in pyrrolidine rings) .
- LC-MS : High-resolution mass spectrometry confirms molecular weight and detects impurities.
- X-ray crystallography : Resolves 3D structure and confirms substituent orientation (e.g., fluorophenyl group spatial arrangement) .
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to validate assignments .
Advanced Research Questions
Q. How do substitution patterns (e.g., fluoromethyl vs. methyl, ortho- vs. para-fluorophenyl) influence the compound’s biological activity and physicochemical properties?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., 4-fluorophenyl vs. 2-fluorophenyl) and test in biological assays (e.g., receptor binding). Fluorine’s electronegativity enhances lipophilicity and metabolic stability, impacting bioavailability .
- Computational Modeling : Use molecular docking to predict interactions with targets (e.g., PPAR receptors). Compare electrostatic potential maps to assess fluorine’s role in binding .
- Data Contradictions : Ortho-fluorine may sterically hinder receptor binding compared to para-substitution, but its electron-withdrawing effect could enhance affinity in specific cases. Reconcile discrepancies via free-energy perturbation simulations .
Q. What computational strategies are recommended for predicting the compound’s reactivity and stability under physiological conditions?
- Methodology :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.
- MD Simulations : Simulate solvation in water/lipid bilayers to assess membrane permeability and aggregation tendencies .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes, metal complexes)?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with targets like PPARγ or cytochrome P450 enzymes.
- Spectroscopic Studies : Use UV-Vis or fluorescence quenching to monitor metal coordination (e.g., with Zn²⁺ or Fe³⁺) .
Q. How should contradictory data (e.g., variable biological activity across studies) be analyzed and resolved?
- Methodology :
- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, temperature) and cell lines.
- Dose-Response Curves : Re-test the compound under standardized conditions to isolate confounding factors (e.g., solvent effects) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
